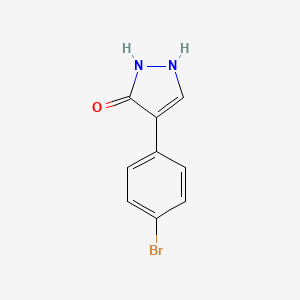

4-(4-bromophenyl)-1H-pyrazol-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-11-12-9(8)13/h1-5H,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFMCIFPVOEGAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNNC2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Bromophenyl 1h Pyrazol 3 Ol and Its Analogues

Cyclization Reactions Involving 4-Bromophenylhydrazine

The synthesis of pyrazoles using 4-bromophenylhydrazine is a versatile strategy. google.com The general principle involves a condensation reaction between the hydrazine (B178648) and a β-ketoester or a similar compound, followed by cyclization to form the pyrazole (B372694) ring. For instance, the reaction of substituted phenyl hydrazines with substituted acetophenones can produce hydrazones, which are key intermediates for pyrazole synthesis. wisdomlib.orgnih.gov Specifically, the Vilsmeier-Haack reaction can be used on a hydrazone precursor, such as (E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine, to yield a 4-formyl pyrazole derivative. nih.govnih.gov This highlights the utility of starting with a brominated hydrazine to build the pyrazole core with the desired substitution pattern already in place. nih.gov The reaction of a β-ketoester with 4-bromophenylhydrazine would lead to the formation of the corresponding pyrazol-3-ol derivative.

Table 2: List of Compounds

| Compound Name | |

|---|---|

| 4-(4-bromophenyl)-1H-pyrazol-3-ol | |

| 1-Phenylpyrazol-3-ol | |

| 4-Bromo-1-phenylpyrazol-3-ol | |

| 4-Bromo-1-(4-bromophenyl)-1H-pyrazol-3-ol | |

| Bromine | |

| Carbon Tetrachloride | |

| 4-Bromophenylhydrazine | |

| (E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine | |

| 3-hydrazinyl quinoline |

Synthesis from Phenylhydrazine Derivatives and Pyrazole Precursors

Preparation of Substituted Pyrazoles from 1,3-Dicarbonyl Compounds and Hydrazines

The most prominent and widely utilized method for synthesizing polysubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. nih.govmdpi.com This reaction acts as a straightforward and efficient route to the pyrazole scaffold. mdpi.com The mechanism typically proceeds via the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction, which determines the position of the substituents on the final pyrazole ring, is influenced by the reaction conditions and the nature of the substituents on both the 1,3-dicarbonyl and hydrazine starting materials. nih.gov

A relevant synthesis demonstrating this principle is the preparation of a pyrazole derivative starting from a 4-bromophenyl-substituted 1,3-dicarbonyl compound. In a multi-stage synthesis, 4-(4-bromophenyl)-2,4-dioxobutanoic acid was used as the 1,3-dicarbonyl precursor. mdpi.com This acid was first obtained through a Claisen condensation of 4-bromoacetophenone and diethyl oxalate. mdpi.com The subsequent reaction of this dicarbonyl compound with thiosemicarbazide (B42300) led to the formation of 3-(4-bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid. mdpi.com

| Reactant 1 | Reactant 2 | Product |

| 4-(4-bromophenyl)-2,4-dioxobutanoic acid | Thiosemicarbazide | 3-(4-bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid mdpi.com |

Table 1: Synthesis of a 4-bromophenyl-substituted pyrazole derivative.

Classic methods for pyrazole synthesis have consistently involved this cyclocondensation between 1,3-dicarbonyl compounds and various alkyl or aryl hydrazines. dergipark.org.tr For instance, the coupling reaction of 1-(2-(hydroxyphenyl)-3-phenylpropane-1,3-dione with 4-bromoaniline (B143363) in the presence of sodium nitrite (B80452) yields an intermediate that can be further cyclized to form a complex substituted pyrazole. dergipark.org.tr

Derivatization Strategies from this compound

The pyrazol-3-ol core, once formed, serves as a versatile scaffold for further chemical modifications. The hydroxyl group at the 3-position and the nitrogen atoms of the pyrazole ring are key sites for derivatization, enabling the synthesis of a wide array of analogues.

O-Acetylation to Form Corresponding O-Acetyl Derivatives

The hydroxyl group of pyrazol-3-ols can undergo typical reactions of alcohols, including O-acetylation. This reaction is often performed to protect the hydroxyl group or to synthesize acetylated derivatives for various studies. For example, 3-hydroxy-1-phenylpyrazole, a close analogue of the title compound, readily undergoes O-acetylation. researchgate.net The synthesis of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives has also been reported, although this represents N-acetylation of a pyrazoline ring rather than O-acetylation of a pyrazol-3-ol. nih.gov The O-acetylation of a pyrazol-3-ol is typically achieved by reacting it with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable base.

| Reactant | Generic Product Structure |

| This compound | 3-acetoxy-4-(4-bromophenyl)-1H-pyrazole |

Table 2: General O-Acetylation Reaction.

Synthesis of O-Alkyl and N-Alkyl Derivatives for Tautomerism Studies

Pyrazol-3-ols can exist in different tautomeric forms, primarily the OH-form (1H-pyrazol-3-ol) and the CH-form (1,2-dihydro-3H-pyrazol-3-one). The synthesis of "fixed" O-alkyl and N-alkyl derivatives is a crucial strategy to study this tautomerism, as it allows for the unambiguous characterization of each form. mdpi.com By comparing the spectroscopic data (e.g., NMR chemical shifts) of the parent compound with its O-alkylated and N-alkylated derivatives, the predominant tautomeric form in a given state (solid or in solution) can be determined. mdpi.comresearchgate.net

The O-alkylation of a closely related compound, 4-bromo-1-phenyl-1H-pyrazol-3-ol, has been successfully demonstrated. Treatment with sodium hydride followed by methyl iodide afforded 4-bromo-3-methoxy-1-phenyl-1H-pyrazole in high yield. researchgate.net This O-methylation serves to "fix" the molecule in the pyrazol-3-ol tautomeric form.

| Compound | Spectroscopic Data |

| 4-bromo-3-methoxy-1-phenyl-1H-pyrazole researchgate.net | ¹H NMR: δ 7.72 (s, 1H), 7.50 (m, 4H), 7.29 (m, 1H), 4.02 (s, 3H) |

| ¹³C NMR: δ 158.4, 139.1, 131.2, 129.7, 126.3, 118.8, 86.6, 57.6 | |

| MS (EI): m/z (%) 253/255 (M+, 100/99) | |

| IR (KBr) ν (cm⁻¹): 2947, 1554, 1502, 1099 |

Table 3: Spectroscopic Data for an O-Alkyl Derivative.

Similarly, the synthesis of N-alkyl derivatives "fixes" the molecule in one of the pyrazolone (B3327878) forms. The alkylation of pyrazolones can be achieved using various alkylating agents under conditions such as phase transfer catalysis (PTC) in solvents like dimethylformamide. imist.maresearchgate.net

A study on 4-iodo-1-phenyl-1H-pyrazol-3-ol (an analogue) and its corresponding "fixed" O-methyl and N-methyl derivatives provides clear evidence of the utility of this method for tautomerism studies. mdpi.com The distinct differences in the NMR chemical shifts between the parent compound and its alkylated derivatives allow for a definitive assignment of the dominant tautomeric structure. mdpi.com

| Compound | ¹³C NMR (CDCl₃) δ (ppm) | ¹⁵N NMR (CDCl₃) δ (ppm) |

| 4-Iodo-1-phenyl-1H-pyrazol-3-ol mdpi.com | 163.6 (C-3), 133.3 (C-5), 46.6 (C-4) | 197.2 (N-1), 248.1 (N-2) |

| 4-Iodo-3-methoxy-1-phenyl-1H-pyrazole (O-Alkyl) mdpi.com | 158.4 (C-3), 131.2 (C-5), 86.6 (C-4) | 188.8 (N-1), 242.0 (N-2) |

| 4-Iodo-1-phenyl-2-methyl-1,2-dihydro-3H-pyrazol-3-one (N-Alkyl) mdpi.com | 169.5 (C-3), 101.9 (C-5), 45.4 (C-4) | 195.9 (N-1), 290.4 (N-2) |

Table 4: Comparative NMR Data for Tautomerism Study of an Analogous 4-Halogenated Pyrazol-3-ol.

Spectroscopic Characterization Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy serves as a cornerstone in the structural determination of 4-(4-bromophenyl)-1H-pyrazol-3-ol, offering profound insights into its proton, carbon, and nitrogen environments, and crucially, its tautomeric equilibrium. nih.govnih.gov

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy provides critical information about the electronic environment of hydrogen atoms within the molecule. For a related compound, 1-phenyl-1H-pyrazol-3-ol, the ¹H NMR spectrum in CDCl₃ shows a broad singlet at approximately 12.16 ppm, which is characteristic of the hydroxyl (-OH) proton. nih.gov The pyrazole (B372694) ring protons exhibit distinct signals: the H-5 proton appears as a doublet at 7.67 ppm with a coupling constant (³J) of 2.6 Hz, and the H-4 proton is observed as a doublet at 5.92 ppm, also with a ³J of 2.6 Hz. nih.gov The phenyl protons present as a multiplet between 7.25 and 7.52 ppm. nih.gov This data provides a foundational understanding of the proton framework.

For a deeper understanding, consider the following interactive data table summarizing the typical ¹H NMR chemical shifts for pyrazole derivatives:

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| OH | ~12.16 | Broad Singlet | - |

| Pyrazole H-5 | ~7.67 | Doublet | 2.6 |

| Phenyl H-2,6 | ~7.52 | Multiplet | - |

| Phenyl H-3,5 | ~7.45 | Multiplet | - |

| Phenyl H-4 | ~7.25 | Multiplet | - |

| Pyrazole H-4 | ~5.92 | Doublet | 2.6 |

Note: Data is based on a related compound, 1-phenyl-1H-pyrazol-3-ol, in CDCl₃ and serves as a reference. nih.gov

Carbon-13 NMR (¹³C NMR) Characterization of Carbon Skeleton

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by mapping the carbon framework of the molecule. In pyrazole derivatives, the carbon atoms of the pyrazole and phenyl rings resonate at characteristic chemical shifts. While specific data for this compound is not detailed in the provided results, analysis of related pyrazole structures indicates that the C-3 carbon bearing the hydroxyl group and the C-4 carbon substituted with the bromophenyl group would exhibit distinct signals. researchgate.net The bromophenyl group itself would show four signals corresponding to the substituted carbon, the two equivalent ortho carbons, the two equivalent meta carbons, and the para carbon.

The following table outlines expected ¹³C NMR chemical shift ranges for substituted pyrazoles:

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| C-3 (Pyrazole) | 155-165 |

| C-4 (Pyrazole) | 90-100 |

| C-5 (Pyrazole) | 125-135 |

| C-Br (Phenyl) | 115-125 |

| Phenyl Carbons | 120-140 |

Note: These are general ranges and can be influenced by substituents and solvent.

Nitrogen-15 NMR (¹⁵N NMR) for Nitrogen Atom Environments

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms within a molecule. nih.govnih.gov In the context of pyrazoles, ¹⁵N NMR can distinguish between the two nitrogen atoms in the ring, providing valuable information about their hybridization and involvement in tautomeric equilibria. nih.govresearchgate.net For 1-phenyl-1H-pyrazol-3-ol, the ¹⁵N NMR chemical shifts have been studied to understand its structure in different solvents. nih.govresearchgate.net These studies, comparing the subject compound to "fixed" N-methyl and O-methyl derivatives, help to definitively assign the nitrogen signals to either the N-1 or N-2 position of the pyrazole ring. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. The C=N stretching vibration of the pyrazole ring typically appears in the 1600-1500 cm⁻¹ region. Additionally, characteristic absorptions for the C-Br bond and the aromatic C-H and C=C bonds of the phenyl ring would be present. For instance, in related chromen[4,3-c]pyrazol-4(1H)-ones, the lactone carbonyl group shows a strong absorption between 1704–1712 cm⁻¹. mdpi.com

The following table summarizes key expected IR absorption bands:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H Stretch (hydroxyl) | 3400-3200 (broad) |

| N-H Stretch (pyrazole) | 3200-3100 |

| C-H Stretch (aromatic) | 3100-3000 |

| C=N Stretch (pyrazole) | 1600-1500 |

| C=C Stretch (aromatic) | 1600-1450 |

| C-Br Stretch | 700-500 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for gaining insights into its structure through fragmentation analysis. The molecular weight of this compound (C₉H₇BrN₂O) is 238.08 g/mol . sigmaaldrich.com The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of pyrazoles in mass spectrometry often involves the cleavage of the pyrazole ring. researchgate.net Common fragmentation pathways for substituted pyrazoles include the loss of small molecules like HCN. researchgate.net The fragmentation pattern of this compound would be influenced by the presence of the bromophenyl and hydroxyl substituents, leading to characteristic fragment ions.

Advanced Spectroscopic Methods (e.g., X-ray Crystallography for related pyrazolols) in Solid-State Analysis

The supramolecular structure of 1H-pyrazoles in the solid state is significantly influenced by hydrogen bonding patterns. nih.gov Depending on the nature and position of substituents, these compounds can form various hydrogen-bonded motifs, such as dimers, trimers, tetramers, and catemers (chain-like structures). nih.govmdpi.com The substituent at the C4 position, as in the case of this compound, primarily affects the tertiary or quaternary structure of these compounds. nih.gov

For instance, the crystal structure of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde reveals a twisted conformation where the phenyl and bromobenzene (B47551) rings are not in the same plane as the pyrazole ring. nih.gov The dihedral angles between the pyrazole ring and the phenyl and chlorobenzene (B131634) rings are reported as 13.70(10)° and 36.48(10)°, respectively. nih.gov Such conformational details, dictated by steric and electronic effects of the substituents, are fundamental for understanding the molecule's reactivity and interactions. In another study of the same compound, the asymmetric unit of the crystal structure was found to contain two independent molecules with slightly different geometries, highlighting the potential for conformational polymorphism. researchgate.net

The solid-state behavior of pyrazole derivatives can also be explored through mechanochemical synthesis, which involves grinding solid reactants together. nih.govajol.inforesearchgate.net This solvent-free method has been successfully employed to prepare pyrazolium (B1228807) salts and coordination complexes, demonstrating the reactivity of pyrazoles in the solid state. nih.govajol.inforesearchgate.net

The crystallographic data for several related bromophenyl-substituted pyrazole derivatives are summarized in the following tables to illustrate the type of detailed structural information obtained from X-ray diffraction studies.

Crystallographic Data for 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde nih.govresearchgate.net

| Parameter | Value (Reference nih.gov) | Value (Reference researchgate.net) |

| Chemical Formula | C₁₆H₁₁BrN₂O | C₁₆H₁₁BrN₂O |

| Molecular Weight | 327.18 | 327.18 |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/n (No. 14) | P1 |

| a (Å) | 17.7233 (4) | 9.6716 (8) |

| b (Å) | 3.8630 (1) | 11.4617 (9) |

| c (Å) | 20.4224 (5) | 13.8257 (10) |

| α (°) | 90 | 113.497 (5) |

| β (°) | 110.137 (3) | 92.753 (6) |

| γ (°) | 90 | 93.753 (6) |

| Volume (ų) | 1312.75 (6) | 1397.91 (19) |

| Z | 4 | 4 |

| Temperature (K) | 100 | 298 |

Crystallographic Data for 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole researchgate.netcardiff.ac.uk

| Parameter | Value |

| Chemical Formula | C₂₄H₁₆Br₂FN₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n (No. 14) |

| a (Å) | 14.9517(9) |

| b (Å) | 5.4857(3) |

| c (Å) | 27.9582(17) |

| β (°) | 102.434(6) |

| Volume (ų) | 2239.4(2) |

| Z | 4 |

| Temperature (K) | 296 |

Crystallographic Data for 3-(4-bromophenyl)-5-methyl-1H-pyrazole researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₀H₉BrN₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ (No. 19) |

| a (Å) | 5.9070(3) |

| b (Å) | 9.2731(7) |

| c (Å) | 17.5641(14) |

| Volume (ų) | 962.09(12) |

| Z | 4 |

| Temperature (K) | 293(2) |

These examples underscore the power of X-ray crystallography in providing a definitive structural proof and a detailed picture of molecular architecture in the solid state. For a complete understanding of the compound this compound, a dedicated single-crystal X-ray diffraction study would be indispensable.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used for predicting the properties of molecules.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, HOMO and LUMO, are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For various pyrazole (B372694) derivatives, HOMO-LUMO analysis has been used to understand charge transfer within the molecule and predict its bioactivity icm.edu.plnih.gov.

Natural Bond Orbital (NBO) Analysis for Stability and Electron Delocalization

NBO analysis provides insights into the interactions between orbitals, which are crucial for understanding molecular stability. It examines charge delocalization, hyperconjugative interactions, and the nature of bonding within the molecule. This analysis has been applied to other bromophenyl-pyrazole structures to understand their stability arising from hyperconjugative interactions and charge delocalization nih.gov.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Prediction

MEP mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. In MEP maps, red areas typically represent negative electrostatic potential (electron-rich), while blue areas indicate positive potential (electron-poor). This technique is instrumental in predicting how a molecule will interact with other molecules and biological targets nih.gov.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to understand how a ligand might interact with the active site of a protein.

Prediction of Binding Patterns with Enzyme Active Sites (e.g., CDK2, GLUT1, VEGFR2, AChE)

Docking studies with various enzymes can suggest the potential biological activity of a compound. Pyrazole derivatives have been widely studied as inhibitors for several key enzymes:

CDK2 (Cyclin-Dependent Kinase 2): Pyrazole-based compounds have been designed and evaluated as inhibitors of CDK2, which is a crucial target in cancer therapy nih.govresearchgate.netmdpi.com. Docking studies help to understand the binding modes within the ATP binding site of CDK2.

GLUT1 (Glucose Transporter 1): As GLUT1 is overexpressed in many tumors, it is a significant target for anticancer drugs. While various inhibitors have been studied, specific docking information for pyrazole derivatives is an active area of research.

VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR2 is a key strategy in anti-angiogenic cancer therapies. Numerous pyrazole derivatives have been synthesized and docked with the VEGFR2 active site to evaluate their potential as inhibitors nih.govfrontiersin.org.

AChE (Acetylcholinesterase): AChE inhibitors are used in the treatment of Alzheimer's disease. Molecular docking is a common method to screen and analyze the binding of potential inhibitors, including various heterocyclic compounds like pyrazoles, to the active site of AChE nih.govdergipark.org.tr.

While these computational methods are standard for characterizing new chemical entities, specific published data applying these techniques to 4-(4-bromophenyl)-1H-pyrazol-3-ol could not be located. The scientific community relies on such detailed studies to build a comprehensive understanding of a compound's potential applications.

Despite a comprehensive search for computational chemistry and theoretical investigations focusing on the receptor-ligand interactions of this compound, no specific studies detailing these interactions for this particular compound were identified.

Therefore, the "Analysis of Receptor-Ligand Interactions" section, including any data tables on binding energies or interacting residues, cannot be provided at this time due to the absence of available research on this specific chemical compound. Further research and publication in this area would be necessary to generate the required information.

Structure Activity Relationship Sar Studies in Pyrazole Derivatives Relevant to 4 4 Bromophenyl 1h Pyrazol 3 Ol

Impact of Substituents on Pyrazole (B372694) Ring and Phenyl Moiety on Biological Activities

Research on 1,5-diaryl pyrazole derivatives has shown that the para position on the phenyl ring attached to the C5 position of the pyrazole is important for increasing affinity to targets like the CB1 receptor. researchgate.net Hydrophobic, bulky, and electron-withdrawing groups are often favored at this position. researchgate.net Similarly, for N-formyl peptide receptor (FPR) agonists, a 4-(bromophenyl)acetamide fragment was found to be essential for activity in pyridazinone and pyridinone scaffolds, though pyrazole-based analogues showed that the five-membered scaffold could lead to a less favorable arrangement in the receptor binding site. researchgate.net

The balance between hydrophobic groups (e.g., phenyl) and hydrophilic groups (e.g., hydroxyl) influences a compound's solubility, permeability, and bioavailability. researchgate.net Electronic effects from electron-donating groups (like alkyl, methoxy) and electron-withdrawing groups (like nitro, cyano) also significantly impact the molecule's electron density, reactivity, and binding affinity to biological targets. researchgate.net

| Position | Substituent Type | Impact on Biological Activity |

| Pyrazole C3/C5 | Varied Substituents | Can directly interact with active sites of enzymes/receptors. researchgate.net |

| Pyrazole C4 | Varied Substituents | Modulates the overall shape and conformation of the molecule. researchgate.net |

| Phenyl (para) | Hydrophobic, Bulky, Electron-withdrawing | Often increases binding affinity to specific receptors. researchgate.net |

| General | Hydrophobic groups (e.g., phenyl) | Can enhance membrane permeability. researchgate.net |

| General | Hydrophilic groups (e.g., hydroxyl) | Can improve solubility in aqueous environments. researchgate.net |

| General | Electron-withdrawing groups | Can increase lipophilicity, potentially improving cell permeability and potency. mdpi.com |

Influence of Halogenation (e.g., Bromine) on Pharmacological Profiles

Halogenation is a key strategy in modifying the pharmacological profiles of pyrazole derivatives. Halogens can influence lipophilicity, metabolic stability, and binding interactions. researchgate.net The introduction of halogen atoms, such as bromine, chlorine, and iodine, at various positions on the pyrazole or phenyl rings has been shown to modulate biological activity significantly.

In a series of pyrazole derivatives designed as cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position was crucial for activity. nih.gov Within this series, analogues with halogen substitutions such as 4-chlorophenyl and 4-iodophenyl were investigated. The p-iodophenyl analogue, in particular, demonstrated the highest affinity for the CB1 receptor. acs.org This highlights that the type and position of the halogen are critical. For instance, at the 1-position of the pyrazole ring, a 2,4-dichlorophenyl substitution was found to be optimal for binding affinity, superior to a 4-chlorophenyl group. acs.org

| Compound Series | Halogen/Position | Observed Effect on Activity | Target/Assay |

| 1,5-Diarylpyrazoles | p-Iodophenyl at C5 | Highest affinity (Ki value of 7.5 nM) and high selectivity for CB1 receptor. nih.govacs.org | Cannabinoid Receptor (CB1) |

| 1,3,5-Trisubstituted Pyrazoles | 2,4-Dichlorophenyl at N1 | Optimal for binding affinity compared to other substitutions. nih.govacs.org | Cannabinoid Receptor (CB1) |

| Pyrazole Derivatives | p-Bromophenyl at N1 | Found to be very active. ijnrd.org | M. tuberculosis H37Rv |

| 3-Aryl-1H-pyrazol-5-amines | Halogenation at C4 | Metal-free protocol developed to synthesize 4-halogenated pyrazole derivatives. researchgate.net | Synthetic Methodology |

Role of Hydroxyl Group (-OH) and its Derivatization on Activity

The hydroxyl (-OH) group is a significant functional group in pyrazole derivatives, capable of forming hydrogen bonds with target proteins, which can enhance binding affinity. researchgate.net Its presence can also improve the solubility of the compound in aqueous environments. researchgate.net

In studies of pyrazole-based Schiff bases, the addition of a hydroxyl group was found to enhance acetylcholinesterase (AChE) inhibitory activity. mdpi.com Research on 1-acetyl-3-(4-hydroxy- and 2,4-dihydroxyphenyl)-5-phenyl-4,5-dihydro-(1H)-pyrazole derivatives showed them to be potent and selective inhibitors of monoamine oxidase-A (MAO-A). nih.gov This suggests that the hydroxyl group on the phenyl ring is a critical feature for this inhibitory activity.

Derivatization of the hydroxyl group can also modulate activity. While the -OH group itself is important, converting it to other functional groups, such as ethers or esters, can alter the compound's properties, including its lipophilicity and ability to act as a hydrogen bond donor or acceptor, thereby fine-tuning its pharmacological profile.

Conformational Analysis and its Correlation with Biological Response

The three-dimensional structure and conformational flexibility of pyrazole derivatives are critical to their interaction with biological targets. The spatial arrangement of substituents on the pyrazole ring can significantly affect the molecule's ability to fit into the binding pocket of an enzyme or receptor. researchgate.net

Crystal structure analysis of indole–pyrazole hybrids has revealed different types of molecular conformations (Type I and Type II) that demonstrate the molecule's ability to adapt to crystal packing requirements, which are dominated by hydrogen bonds. mdpi.com The ability of the pyrazole and indole N-H groups to act as hydrogen-bond donors and acceptors allows for the formation of various hydrogen-bonded structures like dimers and tetramers. mdpi.com This conformational adaptability can be crucial for interacting with diverse biological targets. Computational studies, including molecular docking and MM-GBSA calculations, are used to predict ligand-protein interactions and binding affinities, guiding the design of new derivatives with improved activity. researchgate.net

Development of Pyrazole-Based Scaffolds for Enhanced Activity

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its synthetic accessibility and its ability to serve as a building block for a wide range of biologically active molecules. mdpi.com The development of novel pyrazole-based scaffolds is a key strategy for discovering drugs with enhanced efficacy, selectivity, and improved pharmacokinetic properties. researchgate.net

Researchers continuously explore new synthetic methodologies to create diverse pyrazole libraries. researchgate.net These methods include modifying the core pyrazole structure or creating hybrid molecules that combine the pyrazole scaffold with other pharmacologically relevant moieties. mdpi.combenthamdirect.com For instance, the pyrazole scaffold has been incorporated into the design of protein kinase inhibitors, a significant class of anticancer agents. mdpi.com In the development of the Aurora kinase inhibitor Barasertib, replacing a benzene ring with a pyrazole fragment resulted in potent inhibitors that were also less lipophilic and possessed better drug-like properties. mdpi.com

The goal of scaffold development is to optimize the presentation of key functional groups in three-dimensional space to maximize interactions with a specific biological target. This can involve creating more rigid structures to lock in a bioactive conformation or introducing flexible linkers to allow for optimal positioning within a binding site. The versatility of the pyrazole ring's chemistry allows for extensive modification and decoration, facilitating the development of compounds with fine-tuned activity against various diseases. researchgate.net

| Scaffold/Hybrid Type | Modification Strategy | Therapeutic Target/Application | Outcome |

| Pyrazolyl-aminoquinazoline | Replacement of anilino-quinazoline with pyrazole | Aurora Kinase Inhibitor | Potent inhibition, less lipophilic, better drug-like properties. mdpi.com |

| Pyrazole-benzimidazole hybrids | Combining pyrazole and benzimidazole nuclei | Anticancer Agents | Aims to develop more powerful and selective agents. benthamdirect.com |

| Indole–pyrazole hybrids | Combining indole and pyrazole fragments | Bioactive Compounds | Tautomer-selective synthesis achieved, creating novel hybrid molecules. mdpi.com |

| Pyrazolo[3,4-d]pyrimidine | Fused heterocyclic scaffold | Protein Kinase Inhibitors | Recognized as a key privileged scaffold for developing kinase inhibitors. mdpi.com |

In Vitro Biological Activity Investigations of Pyrazole Derivatives Non Clinical Research Focus

Antiproliferative and Anticancer Activities in Cell Lines

Pyrazole (B372694) derivatives are a subject of extensive research due to their wide-ranging pharmacological activities, including potent anticancer effects. nih.govnih.gov Their unique chemical structure allows for various substitutions, which can significantly enhance their efficacy and selectivity against cancer cells. nih.gov

Evaluation against Various Human Carcinoma Cell Lines (e.g., MCF-7, HepG2, HCT-116, A549)

The cytotoxic effects of pyrazole derivatives have been evaluated against a panel of human cancer cell lines, demonstrating promising antiproliferative activity.

MCF-7 (Breast Cancer): A series of novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives were tested for their cytotoxic effects. Compound 4e was identified as the most potent against the MCF-7 cell line, with an IC50 value of 0.22 µM. ekb.eg Another study on pyrazole analogues showed that compound 1 inhibited cell growth with an IC50 value of 17.8 ± 0.5 µM. nih.gov Furthermore, brominated plastoquinone (B1678516) (BrPQ) analogs were investigated, with BrPQ5 showing significant cytotoxicity in MCF-7 cells, leading to cell cycle arrest and oxidative stress induction. mdpi.com

HepG2 (Liver Cancer): In the same study on pyrazolo[1,5-a]pyrimidines, compound 4d displayed the most significant cytotoxic effect against the HepG2 cell line, with an exceptionally low IC50 of 0.14 µM. ekb.eg The pyrazole analogue 1 also showed effectiveness against HepG2 cells, with an IC50 of 4.4 ± 0.4 µM. nih.gov Pyrazole derivatives 2 , 3 , and 4 also exhibited high cytotoxic activity against HepG2 cells with IC50 values of 8.80, 8.95, and 7.12 µM, respectively. nih.gov

HCT-116 (Colon Cancer): A pyrazole derivative demonstrated significant promise as an anticancer agent against the human colon cancer cell line HCT-116, with an IC50 of 4.2 µM. nih.gov Research on pyrazole-based hybrid heteroaromatics also identified compounds with potent activity. nih.gov Additionally, pyrazole derivatives 2 , 3 , and 4 showed good cytotoxicity against HCT-116 with IC50 values of 10.60, 11.00, and 9.77 µM, respectively. nih.gov

A549 (Lung Cancer): The A549 cell line was notably affected by several pyrazole derivatives. Compound 4 was the most active against A549 cells with an IC50 of 5.50 µM, while compounds 2 and 3 also showed high anticancer effects with IC50 values of 6.30 and 6.10 µM, respectively. nih.gov In a separate study, pyrazolo[1,5-a]pyrimidine compound 4c was more cytotoxic than other derivatives against the A549 cell line, with an IC50 of 1.13 µM. ekb.eg

Interactive Table: IC50 Values of Pyrazole Derivatives against Human Carcinoma Cell Lines

| Compound | MCF-7 (µM) | HepG2 (µM) | HCT-116 (µM) | A549 (µM) | Source |

|---|---|---|---|---|---|

| Pyrazole Analogue 1 | 17.8 ± 0.5 | 4.4 ± 0.4 | 4.2 ± 0.2 | - | nih.gov |

| Derivative 2 | 8.30 | 8.80 | 10.60 | 6.30 | nih.gov |

| Derivative 3 | 8.65 | 8.95 | 11.00 | 6.10 | nih.gov |

| Derivative 4 | 7.85 | 7.12 | 9.77 | 5.50 | nih.gov |

| Pyrazolo[1,5-a]pyrimidine 4c | - | - | - | 1.13 | ekb.eg |

| Pyrazolo[1,5-a]pyrimidine 4d | 0.72 | 0.14 | 2.33 | - | ekb.eg |

| Pyrazolo[1,5-a]pyrimidine 4e | 0.22 | - | - | - | ekb.eg |

Investigation of Enzyme Inhibition (e.g., CDK2, LOX, COX-2, MAO)

A key mechanism behind the anticancer activity of pyrazole derivatives is their ability to inhibit various enzymes crucial for cancer cell proliferation and survival.

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a significant target for cancer therapy, and numerous pyrazole derivatives have been developed as potent inhibitors. nih.govmdpi.comnih.gov A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were synthesized, with compound 15 emerging as a highly potent CDK2 inhibitor with a Ki value of 0.005 µM. mdpi.com Another study identified pyrazole derivatives 4, 7a, 7d, and 9 as having strong CDK2 inhibition, with IC50 values of 3.82, 2.0, 1.47, and 0.96 µM, respectively. rsc.orgresearchgate.net Indole derivatives linked to a pyrazole moiety also showed significant inhibitory activity toward CDK2. nih.gov

Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX): Certain pyrazole derivatives exhibit selective inhibition of COX-2, an enzyme often overexpressed in tumors. semanticscholar.orgnih.gov A series of pyridazine-based sulphonamide derivatives effectively inhibited the COX-2 enzyme with IC50 values in the sub-micromolar range (0.05 to 0.14 µM), while showing weak inhibition of the COX-1 isoform. nih.gov This dual inhibition of both COX and LOX pathways is a valuable strategy in developing anti-inflammatory and potentially anticancer agents. nih.gov

Interactive Table: Enzyme Inhibition by Pyrazole Derivatives

| Derivative | Target Enzyme | Inhibition Value | Source |

|---|---|---|---|

| Compound 15 | CDK2 | Ki = 0.005 µM | mdpi.com |

| Compound 9 | CDK2 | IC50 = 0.96 µM | rsc.orgresearchgate.net |

| Compound 7d | CDK2 | IC50 = 1.47 µM | rsc.orgresearchgate.net |

| Compound 7a | CDK2 | IC50 = 2.0 µM | rsc.orgresearchgate.net |

| Compound 4 | CDK2 | IC50 = 3.82 µM | rsc.orgresearchgate.net |

| Compounds 11, 12, 15 | COX-2 | IC50 = 0.043-0.049 µM | nih.gov |

| Pyridazine Sulphonamides | COX-2 | IC50 = 0.05-0.14 µM | nih.gov |

Induction of Apoptosis and Inhibition of Cell Growth

Beyond inhibiting proliferation, pyrazole derivatives have been shown to actively induce programmed cell death (apoptosis) in cancer cells.

Apoptosis Induction: A novel pyrazole derivative, PTA-1 , was found to induce apoptosis at low micromolar concentrations in MDA-MB-231 triple-negative breast cancer cells. mdpi.com This was confirmed by the externalization of phosphatidylserine, activation of caspases, and DNA fragmentation. mdpi.com Similarly, another study showed that compound 3f provoked apoptosis in MDA-MB-468 cells, accompanied by elevated levels of Reactive Oxygen Species (ROS) and increased caspase 3 activity. nih.govresearchgate.net

Cell Cycle Arrest: The inhibition of cell growth is often linked to the arrest of the cell cycle at specific checkpoints. Treatment of triple-negative breast cancer cells with compound 3f resulted in an increased number of cells in the G0/G1 and S-phases. nih.gov Another pyrazole derivative, PP-4-one , induced apoptosis in U251 and C6 glioma cells, with the apoptotic cell count increasing significantly with higher concentrations. nih.gov The potent CDK2 inhibitor 15 was also found to arrest cells at the S and G2/M phases and induce apoptosis in ovarian cancer cells. mdpi.com

Antimicrobial Activities (Antibacterial and Antifungal)

The pyrazole scaffold is a privileged structure in medicinal chemistry, not only for its anticancer properties but also for its significant antimicrobial activity. nih.govmdpi.comorientjchem.org

In Vitro Screening against Bacterial Strains (e.g., Escherichia coli, Bacillus subtilis)

Pyrazole derivatives have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria.

Escherichia coli: A series of aminoguanidine-derived 1,3-diphenyl pyrazoles showed potent activity against the E. coli 1924 strain, with a Minimum Inhibitory Concentration (MIC) of 1 μg/ml, which was superior to the control drug moxifloxacin (B1663623) (MIC = 2 μg/ml). nih.gov Thiazolidinone-clubbed pyrazoles have also been reported as moderate antibacterial agents against E. coli with an MIC value of 16 μg/ml. nih.gov

Bacillus subtilis: Several newly synthesized 2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones were tested for their in vitro antibacterial activity. Compounds 4b, 4c, 4e, 4f, and 4g displayed good antibacterial activity against Bacillus subtilis when compared to the standard antibiotic, ciprofloxacin. nih.gov

Antifungal Efficacy against Fungal Strains (e.g., Fusarium oxysporum)

The antifungal potential of pyrazole derivatives has been established, with activity demonstrated against significant plant pathogens.

Fusarium oxysporum: This soil-borne fungus causes Fusarium wilt, a destructive disease in many crops. nih.govaloki.hu While direct studies on 4-(4-bromophenyl)-1H-pyrazol-3-ol are limited, related heterocyclic compounds have shown promise. For instance, retronecine, a pyrrolizidine (B1209537) alkaloid, was found to slow the growth rate of several strains of Fusarium oxysporum. nih.gov The use of chemical agents, including nitrogen-containing heterocyclic compounds like azoles, is a common strategy for controlling this phytopathogen. nih.gov The search for new antifungal agents is critical, and various disinfectant studies have shown that quaternary ammonium (B1175870) compounds can be effective in reducing spore germination of F. oxysporum. mdpi.com

Anti-inflammatory Properties

There is no specific information available from the performed searches regarding the in vitro anti-inflammatory properties of this compound. While the pyrazole and pyrazoline classes of compounds are known to be investigated for anti-inflammatory effects nih.govglobalresearchonline.netnih.gov, and studies have been published on various derivatives nih.govmdpi.com, data for the specified molecule is absent.

Antitubercular Activity

No dedicated studies on the in vitro antitubercular activity of this compound were found. Research into the antitubercular potential of pyrazoles has focused on other analogs, such as 3-(4-chlorophenyl)-4-substituted pyrazoles and various quinoline-pyrazole hybrids nih.govnih.gov.

Antileishmanial Activity

Specific in vitro studies assessing the antileishmanial activity of this compound are not present in the available literature. The research focus in this area has been on other pyrazole-containing structures, like pyrazolopyridines nih.govnih.gov.

Enzyme Inhibitory Activities (e.g., α-glucosidase, arylamine N-acetyltransferase, AChE)

No in vitro research data was found for the enzyme inhibitory activities of this compound against α-glucosidase, arylamine N-acetyltransferase, or acetylcholinesterase (AChE).

α-Glucosidase Inhibition: While various compounds are studied for α-glucosidase inhibition nih.govnih.govphcogj.com, none of the reviewed studies evaluated this compound.

Arylamine N-acetyltransferase (NAT) Inhibition: The available research on NAT inhibitors focuses on other chemical classes, such as naphthoquinones, with no mention of this compound nih.gov.

Acetylcholinesterase (AChE) Inhibition: Studies on AChE inhibition by pyrazole-related compounds have investigated pyrazoline derivatives and other analogs, but not this compound specifically atauni.edu.trdergipark.org.trnih.govresearchgate.net.

Future Research Directions and Research Gaps

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally involved methods like cyclocondensation of hydrazines and 1,3-dipolar cycloaddition reactions. researchgate.netnih.gov However, these conventional routes often require harsh reaction conditions, organic solvents, and high temperatures, which can be costly and environmentally taxing. sci-hub.se Future research must prioritize the development of greener and more sustainable synthetic strategies.

Key areas for exploration include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction times, improve yields, and often allow for solvent-free conditions. tandfonline.comnih.gov

Multicomponent Reactions (MCRs): One-pot MCRs are inherently more efficient and atom-economical compared to traditional multi-step syntheses. researchgate.netnih.gov

Green Catalysts and Solvents: The use of recyclable catalysts, such as magnetic nanoparticles, and environmentally benign solvents like water or ionic liquids, aligns with the principles of green chemistry. researchgate.nettandfonline.com

Novel Precursors: Investigating alternative starting materials, such as employing tosylhydrazone salts as diazo precursors, can offer safer and more efficient pathways to pyrazole synthesis. nih.gov A novel one-step synthesis of fully substituted pyrazol-4-ols has been reported involving the condensation-fragmentation-cyclization-extrusion reactions of thietanones with 1,2,4,5-tetrazines. nih.govfigshare.comfigshare.com

| Sustainable Method | Description | Potential Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions. | Faster reaction rates, higher yields, solvent-free options. | tandfonline.comnih.gov |

| Multicomponent Reactions | One-pot synthesis involving three or more starting materials. | Increased efficiency, atom economy, reduced waste. | researchgate.netnih.gov |

| Green Catalysis | Employment of recyclable or environmentally friendly catalysts (e.g., magnetic nanoparticles, Amberlyst-70). | Reduced environmental impact, catalyst reusability. | researchgate.nettandfonline.com |

| Aqueous Medium Synthesis | Using water as a solvent. | Cost-effective, environmentally friendly, safe. | researchgate.net |

Deeper Mechanistic Studies of Biological Activities at a Molecular Level

While numerous pyrazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, the precise molecular mechanisms often remain to be fully elucidated. mdpi.comnih.govmdpi.com For instance, some pyrazole analogs exhibit anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. frontiersin.orgnih.gov Others have shown potential as anticancer agents by inhibiting tubulin polymerization or specific kinases like EGFR and VEGFR-2. nih.govmdpi.com

A significant research gap exists in understanding how the structural features of 4-(4-bromophenyl)-1H-pyrazol-3-ol and its analogs dictate their interactions with specific biological targets. Future studies should focus on:

Target Identification and Validation: Pinpointing the specific enzymes, receptors, or signaling pathways that these compounds modulate.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the pyrazole core and its substituents to understand their impact on potency and selectivity. nih.govfrontiersin.org For example, the substitution on the phenyl ring can significantly influence the pharmacological profile. frontiersin.orgnih.gov

Biophysical and Biochemical Assays: Employing techniques like X-ray crystallography and kinetic studies to visualize and quantify the interactions between the compounds and their biological targets at an atomic level.

Cellular and In Vivo Models: Utilizing relevant cell lines and animal models to confirm the mechanisms of action observed in vitro and to evaluate the therapeutic potential. atauni.edu.tr

Design and Synthesis of Advanced Pyrazole-Based Hybrid Molecules

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, offers a powerful approach to developing novel drugs with improved efficacy or dual modes of action. researchgate.netmdpi.com The pyrazole scaffold is an excellent candidate for creating such hybrid molecules.

Future research in this area should explore the synthesis of hybrids that incorporate the this compound moiety with other biologically active heterocyclic systems. For example, creating hybrids with:

Benzimidazoles: Known for their diverse pharmacological properties, including anti-inflammatory and radical scavenging activities. acs.org

Thiazoles: Have been investigated for their antimicrobial and anti-inflammatory potential. nih.gov

Tetrazoles: Can lead to compounds with interesting energetic properties and potential applications in pharmacology. mdpi.com

Chalcones: Pyrazole-chalcone conjugates have been explored as potential anticancer agents and tubulin polymerization inhibitors. mdpi.com

The design of these hybrids should be guided by a rational approach, considering the structural features of known inhibitors of the target of interest. researchgate.net

Application of Advanced Computational Techniques for Rational Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. nih.gov These techniques can be applied to the rational design of novel this compound derivatives with enhanced biological activities.

Future computational studies should focus on:

Molecular Docking: To predict the binding modes and affinities of designed compounds with their biological targets. nih.govnih.gov This can help in prioritizing compounds for synthesis and biological evaluation.

Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that correlate the structural features of the compounds with their biological activities.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-receptor complexes and to assess the stability of the interactions over time. researchgate.net

ADME/Tox Prediction: To computationally evaluate the absorption, distribution, metabolism, excretion, and toxicity profiles of new derivatives, helping to identify candidates with favorable pharmacokinetic properties. researchgate.net

Virtual Screening of Compound Libraries: To identify new hit compounds from large virtual databases. nih.gov

By integrating these computational approaches with synthetic chemistry and biological testing, the process of discovering and optimizing new pyrazole-based therapeutic agents can be made more efficient and cost-effective. nih.gov

| Computational Technique | Application in Pyrazole Research | Expected Outcome | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding poses and affinities of pyrazole derivatives to target proteins. | Identification of key interactions and prioritization of compounds for synthesis. | nih.govnih.gov |

| QSAR | Developing models that link structural properties to biological activity. | Guiding the design of more potent analogs. | |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of pyrazole-protein complexes. | Assessing the stability of binding and understanding conformational changes. | researchgate.net |

| ADME/Tox Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. | Early identification of candidates with drug-like properties. | researchgate.net |

Q & A

Q. What are the standard synthetic routes for 4-(4-bromophenyl)-1H-pyrazol-3-ol, and what critical reaction parameters must be controlled?

The synthesis typically involves multi-step organic reactions, such as S-alkylation of thiol precursors (e.g., 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol) in alkaline media, followed by reduction steps . Key parameters include:

- Temperature control : Optimal ranges (e.g., 0–5°C for alkylation, 60–80°C for cyclization) to prevent side reactions.

- Solvent choice : Polar aprotic solvents (e.g., DMF) for alkylation and methanol/dichloromethane mixtures for purification.

- Reaction time : Extended stirring (12–24 hours) ensures complete conversion.

- Monitoring : Thin-layer chromatography (TLC) and track intermediate formation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- : Identifies functional groups (e.g., pyrazole ring protons at δ 6.5–8.5 ppm) and bromophenyl substitution patterns .

- HRMS : Confirms molecular weight (e.g., m/z 253.1 for [M+H]) and molecular formula .

- FT-IR : Detects O-H stretches (~3200 cm) and aromatic C-Br vibrations (~600 cm) .

- HPLC : Validates purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. How should researchers design biological activity studies for this compound derivatives?

- Enzyme inhibition assays : Use kinase profiling panels (e.g., EGFR, VEGFR) at 0.1–100 µM concentrations.

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC determination.

- Molecular docking : Validate target engagement using AutoDock Vina with crystal structures (PDB IDs) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when encountering low product purity?

- Chromatography : Gradient elution (e.g., 5–20% methanol in dichloromethane) for flash chromatography.

- Crystallization : Adjust pH (6–7) to enhance crystal formation; use ethanol/water (7:3) for recrystallization.

- Catalyst screening : Test Pd(PPh) or CuI for coupling reactions to reduce byproducts .

- Reaction monitoring : Real-time to identify side products (e.g., dimerization at δ 7.8–8.2 ppm) .

Q. What crystallographic approaches are recommended for determining the three-dimensional structure of this compound derivatives?

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.

- Structure refinement : SHELXL-2018 for anisotropic displacement parameters and TWINABS for absorption correction .

- Validation : Check for missed symmetry using PLATON and validate hydrogen bonding (R < 5%) .

- Intermolecular interactions : Analyze C-H···π (3.2–3.5 Å) and π-π stacking (3.8–4.2 Å) with Mercury .

Q. What strategies resolve contradictory bioactivity results between enzyme assays and cellular models for pyrazol-3-ol derivatives?

- Cellular uptake studies : Measure intracellular concentrations via LC-MS/MS; use verapamil to assess P-gp efflux effects.

- Protein binding : Equilibrium dialysis to quantify plasma protein binding (>90% may reduce free drug levels).

- CRISPR knockouts : Validate target specificity by comparing activity in wild-type vs. knockout cell lines .

- Metabolic stability : Incubate with liver microsomes to identify rapid degradation pathways .

Q. How to analyze non-covalent interactions in this compound crystals using graph set analysis?

- Graph set notation : Assign descriptors like for dimeric hydrogen bonds or for chain motifs.

- Software tools : Use Mercury CSD to calculate interaction energies (PIXEL module) and compare with Cambridge Structural Database entries .

- Thermal analysis : DSC/TGA correlates melting points (180–200°C) with lattice stability .

Methodological Best Practices

Q. How to develop QSAR models for pyrazol-3-ol derivatives' biological activity?

Q. What stability considerations are crucial when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.